molecular formula C10H14O2 B6211792 methyl tricyclo[4.2.0.0,2,5]octane-3-carboxylate CAS No. 2731009-59-7

methyl tricyclo[4.2.0.0,2,5]octane-3-carboxylate

Cat. No.: B6211792
CAS No.: 2731009-59-7
M. Wt: 166.2
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Description

Methyl tricyclo[4200,2,5]octane-3-carboxylate is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl tricyclo[4.2.0.0,2,5]octane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic structure, which is then esterified to form the methyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl tricyclo[4.2.0.0,2,5]octane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl tricyclo[4.2.0.0,2,5]octane-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl tricyclo[4.2.0.0,2,5]octane-3-carboxylate exerts its effects involves its interaction with molecular targets through its ester and tricyclic moieties. These interactions can influence various biochemical pathways, making it a valuable compound for research in drug development and other fields.

Comparison with Similar Compounds

Similar Compounds

    Methyl tricyclo[4.2.0.0,2,5]octane-3-carboxylate: Similar in structure but with different functional groups.

    Cyclohexanone derivatives: Share the cyclohexane ring but differ in the tricyclic structure.

    Phenylhydrazine derivatives: Used in the synthesis of tricyclic compounds but with different reactivity.

Uniqueness

This compound is unique due to its stable tricyclic structure and versatile reactivity, making it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

2731009-59-7

Molecular Formula

C10H14O2

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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